molecular formula C8H9ClF3NO2S B2391064 2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride CAS No. 2287260-34-6

2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride

Cat. No.: B2391064
CAS No.: 2287260-34-6
M. Wt: 275.67
InChI Key: WDORSYJVHNBXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further connected to an amino acid backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride typically involves multiple steps, starting with the formation of the thiophene ring. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to yield the desired thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced trifluoromethyl derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
  • 2-Amino-3-[4-(trifluoromethyl)benzyl]propanoic acid;hydrochloride

Uniqueness

Compared to similar compounds, 2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)5-3-15-2-4(5)1-6(12)7(13)14;/h2-3,6H,1,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDORSYJVHNBXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(F)(F)F)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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